molecular formula C10H9BrO2 B14711837 2-Bromo-3-(4-methoxyphenyl)prop-2-enal CAS No. 13532-16-6

2-Bromo-3-(4-methoxyphenyl)prop-2-enal

Cat. No.: B14711837
CAS No.: 13532-16-6
M. Wt: 241.08 g/mol
InChI Key: QEAVYWZYQLIRLU-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methoxyphenyl)prop-2-enal is an organic compound with the molecular formula C10H9BrO2 It is a derivative of cinnamaldehyde, where the bromine atom is substituted at the second position of the propenal chain, and a methoxy group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal typically involves the bromination of commercially available cinnamaldehyde derivatives. One effective method is the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

    Substitution: Formation of 3-(4-methoxyphenyl)prop-2-enal derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 2-bromo-3-(4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 2-bromo-3-(4-methoxyphenyl)propan-1-ol.

Scientific Research Applications

2-Bromo-3-(4-methoxyphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation and reduction reactions, the aldehyde group undergoes transformation to either a carboxylic acid or an alcohol, respectively. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propenal: A closely related compound without the bromine substitution.

    2-Bromo-4-methoxyacetophenone: Another brominated compound with a similar methoxyphenyl structure but different functional groups.

Uniqueness

The bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the electronic properties and stability of the compound .

Properties

CAS No.

13532-16-6

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-3-(4-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C10H9BrO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-7H,1H3

InChI Key

QEAVYWZYQLIRLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C=O)Br

Origin of Product

United States

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